(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol
Description
(Z)-2-Iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol is a structurally complex diol derivative featuring a Z-configured double bond, an iodine substituent at the C2 position, and a 4-methoxybenzyl group at C3. This article synthesizes data from diverse sources to compare this iodinated compound with similar molecules.
Properties
IUPAC Name |
2-iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-16-11-4-2-9(3-5-11)6-10(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTIODLMSICYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=C(CO)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves starting from a suitable diol precursor, typically a but-2-ene-1,4-diol, which undergoes selective alkylation with 4-methoxybenzyl halides, followed by iodination at the appropriate position.
Stepwise Process
- Step 1: Protection of hydroxyl groups to prevent undesired side reactions.
- Step 2: Alkylation of the diol with 4-methoxybenzyl chloride or bromide, often using a base such as potassium carbonate or sodium hydride.
- Step 3: Iodination at the alkene position, typically using iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide or N-iodosuccinimide (NIS).
Reaction Scheme
Diol (protected) → Alkylated intermediate → Iodinated product
Research Data
- The alkylation step is highly selective when performed under anhydrous conditions with a suitable base.
- Iodination of the alkene is facilitated by electrophilic iodine sources, with NIS providing regioselectivity towards the Z-isomer due to steric and electronic factors.
Notes
- Protection of hydroxyl groups is crucial to prevent side reactions during iodination.
- The Z-configuration of the double bond can be favored by controlling reaction conditions, such as temperature and solvent polarity.
Iodination of Preformed Double Bonds Using Electrophilic Iodine
Method Overview
This method involves starting with a pre-synthesized but-2-ene-1,4-diol derivative and performing electrophilic iodination directly on the double bond.
Procedure
- Use iodine (I₂) with a suitable oxidant (e.g., hydrogen peroxide, sodium hypochlorite) in an inert solvent like dichloromethane.
- Control reaction temperature to favor the formation of the Z-isomer.
- The reaction typically proceeds via an addition mechanism, with the iodine adding across the double bond.
Research Findings
- The electrophilic addition of iodine tends to give a mixture of E/Z isomers; however, reaction conditions such as low temperature and solvent choice can enhance Z-selectivity.
- The presence of hydroxyl groups can influence regioselectivity and stereochemistry, necessitating protective strategies.
Data Table: Iodination Conditions
| Entry | Iodinating Agent | Solvent | Temperature | Yield (%) | Isomer Selectivity |
|---|---|---|---|---|---|
| 1 | I₂ + H₂O₂ | CH₂Cl₂ | 0°C | 85 | Z > E |
| 2 | NIS | CHCl₃ | -20°C | 78 | Predominantly Z |
Construction of the Methoxybenzyl Group via Cross-Coupling
Method Overview
The attachment of the 4-methoxybenzyl group is often achieved through cross-coupling reactions, such as Negishi or Suzuki coupling, starting from halogenated precursors.
Procedure
- Synthesize a dihalide or halogenated intermediate.
- Use a palladium-catalyzed cross-coupling with 4-methoxybenzyl zinc or boronic acid derivatives.
- This method offers high regio- and stereoselectivity, especially when combined with protecting groups.
Research Data
- Negishi coupling of diiodides derived from low-cost 2-butyne-1,4-diol has been successfully employed to attach benzyl groups with yields up to 30-50%, depending on the substrate and conditions.
- The process benefits from minimal side reactions and straightforward purification.
Data Table: Cross-Coupling Conditions
| Catalyst | Ligand | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Toluene | Reflux | 45 | Standard conditions |
| Pd(dppf)Cl₂ | dppf | DMF | 80°C | 50 | Improved yield |
Protection-Deprotection Strategies for Hydroxyl Groups
Method Overview
To prevent side reactions during iodination and benzylation, hydroxyl groups are often protected as silyl ethers or esters.
Common Protecting Groups
- Tetrahydropyranyl (THP)
- Silyl ethers (e.g., TBS, TBDMS)
- Acetates
Procedure
- Protect hydroxyl groups prior to alkylation and iodination.
- After key steps, deprotect under mild conditions, such as acid hydrolysis or fluoride ion treatment.
Research Findings
- Protection improves yields and selectivity, especially in multi-step sequences.
- Deprotection steps are optimized to minimize side reactions and degradation.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Alkylation & Iodination | Sequential functionalization of diols | High regioselectivity, controlled stereochemistry | Requires protection steps, multiple reagents |
| Direct Iodination | Electrophilic addition to preformed double bonds | Simplicity, fewer steps | Mixture of isomers, control of stereochemistry challenging |
| Cross-Coupling | Palladium-catalyzed attachment of benzyl groups | High selectivity, functional group tolerance | Moderate yields, requires expensive catalysts |
| Protection-Deprotection | Use of protecting groups for hydroxyls | Improved yields, stereocontrol | Additional steps, time-consuming |
Chemical Reactions Analysis
Types of Reactions
(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol is in the development of pharmaceutical agents. Its structure suggests potential activity against various diseases, including:
- Anti-inflammatory Agents : Research indicates that derivatives of related compounds exhibit anti-inflammatory properties by inhibiting key signaling pathways such as STAT3, which is implicated in several inflammatory diseases .
- Anticancer Activity : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of iodine may enhance the biological activity through increased lipophilicity and improved cellular uptake .
Agrochemistry
In agrochemical formulations, (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol can be utilized as an active ingredient due to its herbicidal properties. The compound can be formulated into low-volume applications that enhance efficacy while minimizing environmental impact. Its stability and compatibility with various crop plants make it a candidate for further development in herbicide formulations .
Case Study 1: Anti-inflammatory Effects
A study involving a derivative of (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This effect was attributed to the compound's ability to modulate the NF-kB signaling pathway, leading to decreased inflammation markers in cell cultures .
Case Study 2: Herbicidal Efficacy
Field trials conducted with formulations containing (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol showed promising results in controlling weed populations without adversely affecting crop yield. The formulation exhibited high biological effectiveness with a favorable safety profile for non-target plant species .
Mechanism of Action
The mechanism by which (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxybenzyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Core Diol Framework
The parent compound, (Z)-but-2-ene-1,4-diol (CAS 110-64-5), has a molecular weight of 88.11 g/mol, a density of 1.072 g/mL, and a boiling point of 235°C . It is highly soluble in water, ethanol, and acetone but poorly soluble in nonpolar solvents .
Modifications in Target Compound :
- Iodine at C2 : Introduces a heavy atom (atomic weight ~127), increasing molecular weight significantly. Iodine’s electronegativity may reduce solubility in polar solvents compared to the parent diol.
- 4-Methoxybenzyl at C3 : Adds aromaticity and steric bulk, likely lowering water solubility and increasing lipophilicity.
Comparison with But-2-yne-1,4-diol
But-2-yne-1,4-diol (CAS 110-65-6) is a linear alkyne-diol. Hydrogenation of this compound yields (Z)-but-2-ene-1,4-diol , highlighting the reducible nature of the alkyne group.
Substitution and Elimination Reactions
(Z)-But-2-ene-1,4-diol derivatives, such as (Z)-but-2-ene-1,4-diyl dimethanesulfonate, undergo RuCl₃-catalyzed cis-dihydroxylation to form pyrrolidines . Similarly, the iodine substituent in the target compound may facilitate nucleophilic substitution (e.g., Suzuki couplings) or elimination reactions, broadening its utility in cross-coupling chemistry.
Catalytic Metathesis
In ruthenium-catalyzed metathesis, (Z)-but-2-ene-1,4-diol derivatives exhibit E/Z ratios as low as 0.14 in cross-metathesis reactions .
Enzymatic and Polymerization Reactions
(Z)-But-2-ene-1,4-diol is used in enzymatic polycondensation with adipic acid to synthesize polyesters . The iodine and aromatic substituents in the target compound may impede enzyme accessibility, reducing polymerization efficiency. However, the 4-methoxybenzyl group could introduce rigidity or UV stability in resulting polymers.
Stereochemical and Electronic Effects
Influence of Substituents
- Iodine : As an electron-withdrawing group, iodine may polarize the double bond, increasing electrophilicity at adjacent positions. This could enhance reactivity in Diels-Alder or epoxidation reactions compared to unsubstituted diols .
- 4-Methoxybenzyl : The methoxy group’s electron-donating nature may stabilize carbocation intermediates in acid-catalyzed reactions, contrasting with the parent diol’s behavior in Sharpless epoxidation .
Comparison with E-Isomers
The E-isomer of but-2-ene-1,4-diol derivatives shows distinct stereochemical outcomes in cyclization reactions . For the target compound, the Z-configuration and bulky substituents may enforce specific transition states, diverging from E-isomer reactivity.
Biological Activity
(Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of iodine and a methoxy group, which are crucial for its biological activity. The structural features suggest that the compound may interact with biological targets through various mechanisms.
Antibacterial Activity
Recent studies have shown that (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains, demonstrating varying degrees of effectiveness.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound has promising antibacterial potential, particularly against Staphylococcus aureus and Bacillus subtilis, which are known pathogens in clinical settings .
Antifungal Activity
In addition to its antibacterial effects, (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol has demonstrated antifungal activity. The compound was tested against several fungal strains, yielding the following MIC values:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal activity suggests that this compound could be explored further for therapeutic applications in treating fungal infections .
The mechanisms by which (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol exerts its biological effects are still under investigation. However, it is hypothesized that the iodine atom may play a critical role in disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol. Modifications to the methoxy group or the iodine position may enhance its biological activity. Studies have indicated that halogen substitutions can significantly impact antibacterial potency, suggesting that further exploration of derivatives could yield more effective compounds .
Case Studies
Several case studies have highlighted the practical applications of this compound in agricultural settings as well. Its herbicidal properties have been noted in formulations targeting specific plant pathogens, showcasing its versatility beyond direct antimicrobial applications .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol, and what key reaction parameters influence stereochemical outcomes?
- Answer : A robust method involves Negishi cross-coupling of (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol with organozinc reagents. For example, reacting the iodo-diol with (thien-3-ylmethyl)zinc chloride in THF yields coupled products with 92% efficiency under inert conditions. Stereochemical control is achieved by retaining the (Z)-configuration of the starting material, verified via H NMR coupling constants and NOE experiments. Key parameters include temperature control (<5°C during reagent addition) and stoichiometric ratios (1:1.5 substrate-to-zinc reagent) to minimize side reactions .
Q. How can the hydroxyl groups in (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol be selectively protected, and what analytical methods confirm successful protection?
- Answer : Acylation with ethyl chloroformate in dichloromethane, using pyridine as a base, selectively protects primary hydroxyl groups. Reaction monitoring via TLC (3:2 EtOAc:pentane, ~0.46) and C NMR (disappearance of hydroxyl carbons at δ ~60–65 ppm) confirms protection. The amber crude oil is purified via silica chromatography (10% EtOAc/pentane), with yields >99%. Secondary hydroxyls remain reactive for subsequent functionalization .
Q. What spectroscopic techniques are critical for characterizing (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol, and what diagnostic signals indicate structural integrity?
- Answer : Key techniques include:
- H NMR : Doublets for CHOH groups (δ 4.19–4.27 ppm, Hz) and methoxybenzyl aromatic protons (δ 6.84–7.11 ppm).
- IR Spectroscopy : Broad O-H stretches (~3324 cm) and C-I vibrations (~550 cm).
- HRMS : [M + Na] peak at m/z 327.1025 confirms molecular weight. Discrepancies >0.5 ppm suggest impurities .
Advanced Research Questions
Q. What catalytic systems enable enantioselective dihydroxylation of (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol, and how do ligand architectures affect efficiency?
- Answer : RuCl-CeCl systems replace toxic OsO for cis-dihydroxylation. Optimized conditions (40 mmol scale, 15 min reaction time) yield meso-diols in 66% yield . Bidentate ligands like pyridine-2-carboxylate enhance Ru(III) stability, improving turnover frequency. Competing epoxidation is suppressed by maintaining pH <7 and low temperatures (0–5°C) .
Q. How does the iodine substituent influence cross-coupling reactivity compared to non-halogenated analogs?
- Answer : The C-I bond’s lower bond dissociation energy (vs. C-Br/Cl) facilitates oxidative addition in Pd-catalyzed couplings. However, steric bulk from the 4-methoxybenzyl group necessitates bulky ligands (e.g., XPhos) to prevent β-hydride elimination. Electronic effects (σ = +0.12 for methoxy) slightly retard transmetallation but improve regioselectivity .
Q. What computational models predict thermodynamic feasibility of deoxydehydration (DODH) reactions involving this compound?
- Answer : DFT studies (B3LYP/6-311+G**) reveal atwo-step DODH pathway via Re/Re cycles. The rate-limiting step is Re→Re oxidation (ΔG = 28.0 kcal/mol). Iodine’s electron-withdrawing effect lowers the activation barrier for β-elimination by 3.2 kcal/mol compared to non-halogenated diols. Solvent models (SMD, THF) show entropy-driven lactonization shifts equilibrium toward olefin formation .
Q. What challenges arise in enzymatic reductions of (Z)-2-iodo-3-(4-methoxybenzyl)but-2-ene-1,4-diol, and how are they mitigated?
- Answer : Alcohol dehydrogenases (ADHs) face steric hindrance from the iodinated alkene. Using cis-but-2-ene-1,4-diol as a sacrificial cosubstrate drives equilibrium via lactonization (ΔG = −4.7 kcal/mol). Thermoanaerobacter brockii ADH (TbADH) achieves 99% conversion at 30°C, pH 7.5, but requires 20 mol% NADH recycling. Enantiomeric excess (>99% ee) is achieved using engineered ADHs with expanded substrate tunnels .
Methodological Notes
- Stereochemical Analysis : NOESY correlations between methoxybenzyl protons (δ 3.78 ppm) and vinylic H (δ 5.95 ppm) confirm (Z)-configuration .
- Catalytic Optimization : RuCl loading <5 mol% prevents over-oxidation to ketones .
- Safety : Handle iodinated intermediates in fume hoods due to potential iodide release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
